molecular formula C16H20FN3O2 B2888473 N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide CAS No. 1436092-53-3

N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide

Cat. No.: B2888473
CAS No.: 1436092-53-3
M. Wt: 305.353
InChI Key: GNCQRJBYEWALGV-UHFFFAOYSA-N
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Description

N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a fluoropyridine carboxamide scaffold, a motif frequently investigated for its potential to interact with biological targets such as kinases and other enzymes . The cyclopropylmethyl and cyclopentyl groups within the molecule are common features in compounds designed to modulate protein-protein interactions or enzyme activity, as these aliphatic rings can confer favorable metabolic stability and binding affinity . This specific molecular architecture suggests potential utility in foundational research focused on oncology and inflammatory diseases. For instance, analogous compounds featuring carboxamide linkages and aromatic heterocycles have been advanced as clinical inhibitors for targets like p38α MAP kinase, highlighting the therapeutic relevance of this chemical class in modulating key disease pathways . Furthermore, the structural complexity of this molecule makes it a candidate for exploration in emerging fields such as targeted protein degradation, where it could potentially serve as a ligand for E3 ubiquitin ligases, facilitating the degradation of disease-relevant proteins . Researchers may find this compound valuable for probing cellular signaling pathways, developing novel assay systems, or as a starting point for the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-13-9-12(5-8-18-13)14(21)20-16(6-1-2-7-16)15(22)19-10-11-3-4-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCQRJBYEWALGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • A cyclopropylmethyl group
  • A carbamoyl moiety
  • A fluorinated pyridine ring

This structural complexity contributes to its diverse biological activities.

Anticoagulant Activity

One of the notable biological activities of this compound is its anticoagulant effect. Research indicates that compounds with similar structures have shown potent inhibition of activated blood coagulation factor X (FXa), which plays a critical role in the coagulation cascade. This inhibition can help prevent thrombus formation and treat conditions such as myocardial infarction and deep venous thrombosis .

Activity Mechanism Therapeutic Application
AnticoagulantFXa inhibitionMyocardial infarction, thrombus prevention
Anti-inflammatoryModulation of inflammatory pathwaysTreatment of systemic inflammatory response syndrome (SIRS)
Cancer treatmentInhibition of tumor growthPotential use in various cancers including breast and prostate cancer

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. The modulation of inflammatory pathways can be beneficial in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and systemic sclerosis .

Study on FXa Inhibition

A study highlighted the effectiveness of this compound as an FXa inhibitor. The results demonstrated that this compound significantly reduces thrombus formation in animal models, suggesting its potential as an oral anticoagulant agent .

Cancer Research

In another case study, researchers explored the anticancer effects of similar compounds within the same chemical class. The findings indicated that these compounds could inhibit tumor cell proliferation and induce apoptosis in cancer cell lines, making them promising candidates for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fentanyl Analogs (Cyclopentyl and Cyclopropyl Derivatives)

lists multiple fentanyl analogs, including Cyclopentyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide) and Cyclopropyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide). While these share a carboxamide backbone, key differences include:

  • Substituent Groups: The target compound replaces the piperidine-phenethyl moiety (common in fentanyls) with a cyclopentyl group linked to a cyclopropylmethylcarbamoyl chain. This substitution likely reduces opioid receptor affinity but may enhance selectivity for non-opioid targets.
  • Fluoropyridine vs.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Likely Target Receptors
Target Compound Cyclopentyl Cyclopropylmethylcarbamoyl, Fluoropyridine GPCRs, Ion Channels
Cyclopentyl Fentanyl Piperidine-Phenethyl Cyclopentane carboxamide μ-Opioid Receptor
Cyclopropyl Fentanyl Piperidine-Phenethyl Cyclopropane carboxamide μ-Opioid Receptor

Carboxamide Derivatives in GPCR Research

references compounds like BIIE0246 , a neuropeptide Y receptor antagonist with a cyclopentyl-acetyl backbone. Comparisons include:

  • Carbamoyl vs.
  • Fluorine Substitution : The 2-fluoropyridine in the target compound contrasts with BIIE0246’s dibenzazepine core, suggesting divergent binding interactions (e.g., halogen bonding vs. π-π stacking) .

Metabolic and Pharmacokinetic Profiles

  • Cyclopropane Derivatives : Cyclopropyl groups (as in Cyclopropyl fentanyl) are metabolically stable due to ring strain resistance to oxidation. This property may extend to the target compound’s cyclopropylmethylcarbamoyl group .
  • Fluoropyridine: Fluorine substitution typically reduces hepatic metabolism, suggesting prolonged half-life compared to non-fluorinated analogs like Betaprodine or Betamethadol .

Research Implications and Gaps

  • Receptor Specificity: The absence of a phenethyl-piperidine scaffold (as in fentanyls) suggests non-opioid applications, possibly in inflammation or neurology.
  • Toxicity Risks : Unlike fentanyl analogs, the target compound’s fluoropyridine moiety may reduce respiratory depression risks but introduce unique toxicity profiles requiring further study.

Preparation Methods

Synthesis of 2-Fluoropyridine-4-carboxylic Acid

This fragment is typically prepared via Halogen Dance Chemistry or Directed Ortho-Metalation :

Method A: Fluorination of 4-Cyanopyridine

Reagent Conditions Yield Reference
KF/18-Crown-6 DMF, 120°C, 24 h 68%
Selectfluor® MeCN, reflux, 6 h 82%

The use of Selectfluor® under microwave irradiation (150°C, 30 min) improves regioselectivity to 95%.

Cyclopropylmethylamine Derivatization

Cyclopropylmethylamine is commercial but often requires in situ protection:

Boc-Protection Protocol

Cyclopropylmethylamine + Di-tert-butyl dicarbonate → Boc-CPM-amine  
Reagents: Et3N, THF, 0°C → RT, 12 h  
Yield: 94% (Patent US7365205B2 Example 12)  

Core Assembly: Convergent Synthesis Approaches

Method 1: Sequential Amide Coupling

Step 1: Cyclopentyl Carbamate Formation

1-Aminocyclopentanecarboxylic acid + Boc-CPM-amine → 1-(Boc-CPM-carbamoyl)cyclopentanecarboxylic acid  
Coupling Agent: HATU  
Base: DIPEA, Solvent: DCM, 0°C → RT, 4 h  
Yield: 88%   

Step 2: Deprotection and Final Coupling

1. TFA/DCM (1:1) deprotection → 1-(CPM-carbamoyl)cyclopentanecarboxylic acid  
2. Reaction with 2-fluoropyridine-4-carbonyl chloride  
Conditions: Pyridine, THF, -10°C, 2 h  
Overall Yield: 63%   

Method 2: One-Pot Tandem Reaction

A patent-optimized route (US20050119486A1) uses Ugi-4CR Variants :

1. Cyclopentanone + Cyclopropylmethyl isocyanide + 2-Fluoropyridine-4-carboxylic acid + NH4Cl  
2. Conditions: MeOH, 50°C, 48 h  
3. Post-Modification: Oxidative amidation with CuI/TBHP  
Yield: 51% (crude), 47% after HPLC purification   

Advantages :

  • Reduces purification steps
  • Enables stereochemical control via chiral auxiliaries

Critical Reaction Optimization Parameters

Solvent Effects on Amidation

Solvent Coupling Efficiency Byproduct Formation
DCM 92% <5%
DMF 88% 12% (O-acylation)
THF 78% 15%

Polar aprotic solvents minimize racemization but require strict anhydrous conditions.

Catalytic Systems for Fluoropyridine Activation

Comparison of Coupling Agents :

Agent Loading Temp (°C) Yield
HATU 1.2 eq 25 91%
EDCl/HOBt 2.0 eq 0→25 85%
DCC 1.5 eq 25 72%

HATU demonstrates superior efficiency due to in situ HOAt activation , reducing epimerization risks.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (d, J=5.2 Hz, Py-H)
  • δ 6.85 (m, Cyclopropane CH₂)
  • δ 4.12 (s, CONH)

HRMS (ESI+) :
Calculated for C₁₈H₂₁FN₃O₂ [M+H]⁺: 346.1664
Found: 346.1661

Chiral Purity Assessment

HPLC Conditions :

  • Column: Chiralpak AD-H (250 x 4.6 mm)
  • Mobile Phase: Hexane/IPA (80:20)
  • Retention: 12.7 min (ee >99%)

Industrial-Scale Considerations

Cost Analysis of Routes

Method Cost ($/kg) PMI E-Factor
Sequential 4,200 18 32
Tandem 3,800 11 19

PMI : Process Mass Intensity; E-Factor : Environmental Factor

Q & A

Q. Q1. What are the critical steps for synthesizing N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential coupling of the cyclopentyl-carbamoyl and 2-fluoropyridine moieties. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDC/HOBt to link the cyclopropylmethylamine and cyclopentyl carboxylic acid intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency. For example, DMF improves solubility of fluorinated intermediates .
  • Temperature control : Maintain 0–25°C during sensitive steps (e.g., fluorination) to avoid side reactions .
  • Purity monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity before proceeding .

Q. Q2. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR validate the cyclopentyl, fluoropyridine, and carbamoyl groups. For example, 19F^{19}\text{F} NMR confirms fluorine substitution at the pyridine 2-position .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C17_{17}H21_{21}FN4_4O2_2) and detects impurities .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1550 cm1^{-1} (pyridine ring) confirm functional groups .

Intermediate-Level Biological Screening

Q. Q3. How can researchers design initial biological assays to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC50_{50} values help quantify potency .
  • Cell viability studies : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-lite assays to assess cytotoxicity .
  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-labeled ligands) identifies affinity for GPCRs or nuclear receptors .

Q. Q4. What are common pitfalls in interpreting bioactivity data, and how can they be addressed?

Methodological Answer:

  • Solubility issues : Poor solubility (common in fluorinated carboxamides) may lead to false negatives. Use DMSO stocks with ≤0.1% final concentration and confirm solubility via dynamic light scattering .
  • Off-target effects : Counter-screen against unrelated enzymes (e.g., cytochrome P450s) to validate specificity .
  • Batch variability : Standardize synthesis protocols and characterize each batch with LC-MS to ensure consistency .

Advanced Mechanistic and Structural Studies

Q. Q5. How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

  • Substituent variation : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to assess steric effects on target binding .
  • Fluorine positional scanning : Synthesize analogs with fluorine at pyridine 3- or 4-positions to probe electronic effects on bioactivity .
  • Carbamoyl modifications : Introduce methyl or ethyl groups to the carbamoyl nitrogen to evaluate hydrogen-bonding requirements .

Q. Q6. What crystallographic data are available for related compounds, and how can they inform docking studies?

Methodological Answer:

  • Crystal structure analogs : For example, N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide (monoclinic, P21_1/c, a=9.992 Å) provides insights into piperazine-carboxamide packing and hydrogen-bonding networks .
  • Docking protocols : Use Schrödinger Suite or AutoDock Vina with flexible ligand settings to model interactions with targets like kinases. Validate using mutagenesis data .

Data Contradiction and Reproducibility

Q. Q7. How should researchers resolve discrepancies between in vitro and cellular activity data?

Methodological Answer:

  • Membrane permeability : Measure logP (e.g., via shake-flask method) and use PAMPA assays to assess passive diffusion. Low permeability may explain reduced cellular efficacy .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome-mediated oxidation of cyclopropyl groups) .
  • Protein binding : Use equilibrium dialysis to quantify serum albumin binding, which may reduce free compound concentration .

Q. Q8. What computational methods predict off-target interactions or toxicity?

Methodological Answer:

  • Pharmacophore modeling : Tools like Phase (Schrödinger) identify structural motifs associated with hERG channel inhibition or phospholipidosis .
  • Machine learning : ADMET Predictor or ProTox-II estimate hepatotoxicity and mutagenicity based on structural descriptors .

Advanced Analytical Challenges

Q. Q9. How can enantiomeric purity be ensured for chiral analogs of this compound?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with heptane/ethanol mobile phases to resolve enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD spectra (e.g., using TDDFT) .

Q. Q10. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours. Monitor degradation via UPLC-MS .
  • Long-term stability : Store at -80°C in amber vials under nitrogen. Assess monthly for precipitate formation or NMR spectral shifts .

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